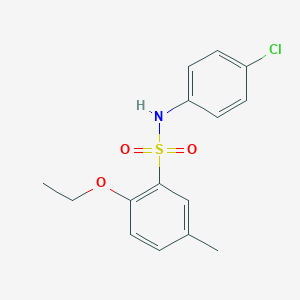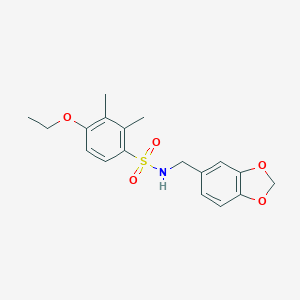
N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It was first approved by the US Food and Drug Administration (FDA) in 1998 for the treatment of osteoarthritis and rheumatoid arthritis.
Mecanismo De Acción
N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide specifically targets COX-2, which is induced during inflammation and is responsible for the production of prostaglandins. By inhibiting the activity of COX-2, N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. Additionally, N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide has been shown to have anti-angiogenic properties, which may be useful in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide has several advantages in lab experiments. It has a high degree of selectivity for COX-2, which makes it an effective tool for studying the role of COX-2 in inflammation and pain. However, N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide also has limitations. It is a relatively expensive drug, and its use is limited by its potential side effects.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide. One area of research is the development of more selective COX-2 inhibitors, which may have fewer side effects than N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide. Another area of research is the use of N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide in the treatment of cancer, as it has been shown to have anti-angiogenic properties. Finally, research on the mechanism of action of N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide may lead to the development of new drugs for the treatment of pain and inflammation.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethoxy-5-methylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with methyl magnesium bromide to form N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for pain and inflammation. N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide has been used in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and acute pain.
Propiedades
Nombre del producto |
N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C15H16ClNO3S |
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-3-20-14-9-4-11(2)10-15(14)21(18,19)17-13-7-5-12(16)6-8-13/h4-10,17H,3H2,1-2H3 |
Clave InChI |
YCTSLQCGKKFCOM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)Cl |
SMILES canónico |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288305.png)
![Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288306.png)
![Ethyl 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288311.png)










